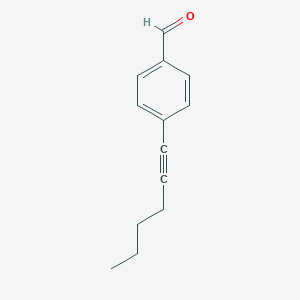

4-Hex-1-ynylbenzaldehyde

Beschreibung

Eigenschaften

IUPAC Name |

4-hex-1-ynylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O/c1-2-3-4-5-6-12-7-9-13(11-14)10-8-12/h7-11H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDAJCLIURGBJKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC#CC1=CC=C(C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20381409 | |

| Record name | 4-hex-1-ynylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20381409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175203-90-4 | |

| Record name | 4-(1-Hexyn-1-yl)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175203-90-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-hex-1-ynylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20381409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of 4-Hex-1-ynylbenzaldehyde

Abstract

This document provides a comprehensive, in-depth guide to the synthesis and characterization of 4-Hex-1-ynylbenzaldehyde, a valuable building block in organic synthesis. The primary synthetic route detailed is the Sonogashira cross-coupling reaction, a highly efficient and widely adopted method for the formation of C(sp)-C(sp²) bonds.[1] This guide explains the underlying principles of the chosen synthetic strategy, offers a detailed, step-by-step experimental protocol, and outlines a rigorous characterization workflow. By integrating field-proven insights with established analytical techniques, this whitepaper serves as a self-validating manual for the successful preparation and confirmation of the target compound.

Introduction and Strategic Importance

4-Hex-1-ynylbenzaldehyde (C₁₃H₁₄O) is an aromatic aldehyde distinguished by a hexynyl substituent at the para-position of the benzene ring.[2][3] This unique bifunctional architecture—possessing both a reactive aldehyde group and a terminal alkyne—makes it a highly versatile intermediate in numerous synthetic applications. Its applications span the synthesis of complex organic molecules for pharmaceuticals, pesticides, and dyes.[2] The aldehyde can undergo a wide array of transformations (e.g., Wittig reactions, reductive aminations, oxidations), while the alkyne moiety is amenable to click chemistry, further coupling reactions, and cyclizations.

The reliable synthesis of this compound is therefore of significant interest. The Sonogashira coupling reaction stands out as the premier method for this transformation. It involves the coupling of a terminal alkyne with an aryl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[4] This method is renowned for its mild reaction conditions, high yields, and broad functional group tolerance, making it the logical choice for this synthesis.

Synthetic Strategy: The Sonogashira Coupling

The core of this synthetic protocol is the palladium- and copper-catalyzed Sonogashira reaction between 4-iodobenzaldehyde and 1-hexyne.

Reaction Scheme:

Mechanistic Rationale and Component Selection

-

Palladium Catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂): The palladium catalyst is the cornerstone of the catalytic cycle.[5] It undergoes oxidative addition with the aryl halide (4-iodobenzaldehyde), forming a Pd(II) intermediate.

-

Copper(I) Co-catalyst (CuI): The role of copper(I) iodide is to react with the terminal alkyne (1-hexyne) and the amine base to form a copper(I) acetylide intermediate. This step is crucial as it facilitates the transfer of the alkynyl group to the palladium center in a process called transmetalation.[5]

-

Amine Base (e.g., Triethylamine, Et₃N): The base serves two primary functions. First, it deprotonates the terminal alkyne, making it sufficiently nucleophilic to react with the copper(I) salt. Second, it neutralizes the hydrogen halide (HI) that is formed as a byproduct of the reaction.

-

Aryl Halide (4-Iodobenzaldehyde): 4-Iodobenzaldehyde is chosen over its bromo- or chloro-analogs due to the reactivity trend of aryl halides in oxidative addition (I > Br > Cl). The weaker carbon-iodine bond ensures a more facile reaction, often allowing for milder conditions and higher yields.

The overall workflow for this process is illustrated in the diagram below.

Caption: Overall workflow for the synthesis and characterization of 4-Hex-1-ynylbenzaldehyde.

Detailed Experimental Protocol

Materials:

-

4-Iodobenzaldehyde

-

1-Hexyne

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Copper(I) Iodide (CuI)

-

Triethylamine (Et₃N), anhydrous

-

Toluene or THF, anhydrous

-

Diethyl ether or Ethyl acetate

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-iodobenzaldehyde (1.0 equiv), Pd(PPh₃)₄ (0.02 equiv), and CuI (0.04 equiv).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

-

Addition of Reagents: Under a positive pressure of inert gas, add anhydrous triethylamine and/or toluene via syringe. Stir the mixture until all solids are dissolved. Add 1-hexyne (1.2 equiv) dropwise via syringe.

-

Reaction Monitoring: Stir the reaction mixture at room temperature or warm gently to 40-50°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 4-iodobenzaldehyde is consumed (typically 4-24 hours).

-

Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with diethyl ether or ethyl acetate. Quench the reaction by adding saturated aqueous NH₄Cl and stir for 15 minutes.

-

Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

-

Final Product: Combine the pure fractions and remove the solvent in vacuo to yield 4-Hex-1-ynylbenzaldehyde as a colorless to pale yellow liquid or low-melting solid.[2]

Characterization and Data Validation

Rigorous characterization is essential to confirm the identity and purity of the synthesized 4-Hex-1-ynylbenzaldehyde. The following techniques provide a self-validating system.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is the most definitive tool for structural confirmation.

-

Aldehyde Proton (CHO): A singlet peak is expected around δ 9.9-10.1 ppm . Its downfield shift is characteristic of an aldehyde proton.

-

Aromatic Protons: The para-substituted benzene ring will show two distinct doublets in the aromatic region (δ 7.5-7.9 ppm ), each integrating to 2H. The protons ortho to the aldehyde will be further downfield than those ortho to the alkyne.

-

Alkyl Chain Protons: The hexynyl chain will exhibit characteristic signals: a triplet around δ 2.4-2.5 ppm for the methylene group adjacent to the alkyne (-C≡C-CH₂-), a multiplet around δ 1.5-1.7 ppm for the next two methylene groups, and a triplet around δ 0.9-1.0 ppm for the terminal methyl group (-CH₃).

-

-

¹³C NMR (101 MHz, CDCl₃):

-

Aldehyde Carbonyl: A distinct peak around δ 191-192 ppm .

-

Aromatic Carbons: Four signals are expected in the δ 125-136 ppm range. The carbon bearing the aldehyde group (ipso-carbon) and the carbon bearing the alkyne group will be quaternary and have distinct shifts.

-

Alkyne Carbons: Two quaternary carbons will appear in the δ 80-95 ppm range.

-

Alkyl Carbons: Signals for the four carbons of the butyl group attached to the alkyne will appear upfield, typically in the δ 13-31 ppm range.

-

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of the key functional groups.

-

Aldehyde C=O Stretch: A strong, sharp absorption band around 1700-1705 cm⁻¹ .[6][7] The conjugation with the aromatic ring lowers the frequency from a typical saturated aldehyde (~1730 cm⁻¹).[6]

-

Alkyne C≡C Stretch: A medium to weak, sharp absorption band in the range of 2200-2250 cm⁻¹ .[8]

-

Aromatic C-H Stretch: A peak just above 3000 cm⁻¹, typically around 3030 cm⁻¹ .[9]

-

Aldehyde C-H Stretch: Two weak but characteristic bands are often visible around 2720 cm⁻¹ and 2820 cm⁻¹ .[6][7]

-

Aromatic C=C Bends: Peaks in the 1450-1600 cm⁻¹ region.[9]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound.

-

Molecular Formula: C₁₃H₁₄O

-

Molecular Weight: 186.25 g/mol [3]

-

Expected Ion Peak: In an electron ionization (EI) mass spectrum, a prominent molecular ion peak ([M]⁺) should be observed at m/z = 186 . Common fragmentation patterns may include the loss of the aldehyde proton (-1), the ethyl group (-29), or cleavage at the propargylic position.

Summary of Key Data

| Property | Expected Value |

| Molecular Formula | C₁₃H₁₄O[2][3] |

| Molecular Weight | 186.25 g/mol [3] |

| Appearance | Colorless to pale yellow liquid or low-melting solid[2] |

| ¹H NMR (δ, ppm) | ~9.9-10.1 (s, 1H), ~7.5-7.9 (2 x d, 4H), ~2.4-2.5 (t, 2H), ~1.5-1.7 (m, 4H), ~0.9-1.0 (t, 3H) |

| ¹³C NMR (δ, ppm) | ~191, ~135, ~132, ~129, ~128, ~92, ~85, ~31, ~22, ~19, ~14 |

| IR (ν, cm⁻¹) | ~3030 (Ar C-H), ~2950 (Alkyl C-H), ~2820 & 2720 (Aldehyde C-H), ~2230 (C≡C), ~1700 (C=O), ~1600 & 1500 (Ar C=C)[6][8][9] |

| Mass Spec (m/z) | 186 ([M]⁺) |

Safety and Handling

-

Reagents: Handle all reagents in a well-ventilated fume hood. Palladium catalysts are toxic and should be handled with care. Triethylamine is a corrosive and flammable base. 4-Iodobenzaldehyde is an irritant.

-

Product: 4-Hex-1-ynylbenzaldehyde is an organic compound and should be treated as potentially toxic. Avoid contact with skin and eyes.[2]

-

Procedure: The use of an inert atmosphere is critical for the success of the reaction and to prevent the degradation of the catalyst.

Conclusion

This guide has detailed a reliable and efficient protocol for the synthesis of 4-Hex-1-ynylbenzaldehyde via Sonogashira coupling. The rationale behind the choice of reagents and conditions has been explained to provide a deeper understanding of the reaction mechanism. Furthermore, a comprehensive characterization workflow using NMR, IR, and MS has been outlined, providing a robust system for validating the structure and purity of the final product. This document serves as a practical and authoritative resource for researchers requiring this versatile chemical intermediate for their synthetic endeavors.

References

-

ChemBK. (2024, April 9). 4-(HEX-1-YN-1-YL)BENZALDEHYDE. Available from: [Link]

-

PrepChem.com. Synthesis of 4-hydroxybenzaldehyde. Available from: [Link]

-

Supporting Information. 4-formylbenzonitrile (10). Available from: [Link]

-

Dummies. (2016, March 26). How to Identify Carbonyls, Alkenes, Alkynes, and Aromatics in the IR Spectrum. Available from: [Link]

-

Matrix Fine Chemicals. 4-(HEX-1-YN-1-YL)BENZALDEHYDE | CAS 175203-90-4. Available from: [Link]

-

YouTube. (2023, March 2). FTIR spectra of Aromatic, aliphatic & conjugated aldehyde || Fermi resonance. Available from: [Link]

-

OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. Available from: [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0029638). Available from: [Link]

-

ACS Publications. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. In Chemical Reviews. Available from: [Link]

-

Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link]

-

NC State University Libraries. 19.14 Spectroscopy of Aldehydes and Ketones. In Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Available from: [Link]

-

ArODES. Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. Available from: [Link]

-

Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Available from: [Link]

-

NIH. (n.d.). Photoinduced inverse Sonogashira coupling reaction. In PMC. Available from: [Link]

Sources

- 1. Photoinduced inverse Sonogashira coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. 4-(HEX-1-YN-1-YL)BENZALDEHYDE | CAS 175203-90-4 [matrix-fine-chemicals.com]

- 4. Sonogashira Coupling [organic-chemistry.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. How to Identify Carbonyls, Alkenes, Alkynes, and Aromatics in the IR Spectrum | dummies [dummies.com]

- 9. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

An In-depth Technical Guide to the Physicochemical Properties of 4-Hex-1-ynylbenzaldehyde

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, spectral characteristics, reactivity, and potential applications of the aromatic aldehyde, 4-Hex-1-ynylbenzaldehyde. This document is intended for researchers, scientists, and professionals in the fields of drug development, materials science, and organic synthesis. The information presented herein is a synthesis of established chemical principles and available data, designed to provide a robust understanding of this versatile molecule.

Introduction

4-Hex-1-ynylbenzaldehyde, with the chemical formula C₁₃H₁₄O, is an organic compound characterized by a benzaldehyde moiety substituted at the para position with a hex-1-ynyl group.[1][2] This unique structure, combining a reactive aldehyde functional group with a terminal alkyne, makes it a valuable building block in various synthetic applications. Its aromatic nature, coupled with the reactivity of the aldehyde and the carbon-carbon triple bond, opens avenues for its use in the synthesis of complex organic molecules, including pharmaceuticals, functional dyes, and advanced materials.[3][4] The compound is typically a colorless to pale yellow liquid with a characteristic aromatic odor and is soluble in most organic solvents.[3]

Molecular Structure and Physicochemical Properties

The structural and physical properties of 4-Hex-1-ynylbenzaldehyde are summarized in the table below. These properties are crucial for its handling, storage, and application in various experimental setups.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₄O | [1][2] |

| Molecular Weight | 186.25 g/mol | [1][2][3] |

| CAS Number | 175203-90-4 | [2][3] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Odor | Aromatic | [3] |

| Density | 0.98 - 1.00 g/cm³ (predicted) | [3] |

| Boiling Point | 106 °C (predicted) | [3] |

| Melting Point | -14 °C (predicted) | [3] |

| Solubility | Soluble in most organic solvents | [3] |

Molecular Structure Diagram:

Caption: Chemical structure of 4-Hex-1-ynylbenzaldehyde.

Synthesis of 4-Hex-1-ynylbenzaldehyde

The synthesis of 4-Hex-1-ynylbenzaldehyde is most efficiently achieved through a Sonogashira cross-coupling reaction.[5][6] This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne (1-hexyne) and an aryl halide (4-iodobenzaldehyde).[7] The Sonogashira coupling is widely favored due to its mild reaction conditions and tolerance of a broad range of functional groups, including the aldehyde moiety present in the desired product.[7]

Experimental Protocol: Sonogashira Coupling for the Synthesis of 4-Hex-1-ynylbenzaldehyde

This protocol is adapted from established procedures for the Sonogashira coupling of aryl iodides with terminal alkynes.[7]

Materials:

-

4-Iodobenzaldehyde

-

1-Hexyne

-

Bis(triphenylphosphine)palladium(II) chloride (PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N) or Diisopropylamine (DIPEA)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

-

Schlenk flask and standard laboratory glassware

-

Magnetic stirrer

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add 4-iodobenzaldehyde (1.0 mmol, 1.0 equiv), bis(triphenylphosphine)palladium(II) chloride (0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).

-

Add the anhydrous solvent (5-10 mL) and the amine base (e.g., triethylamine, 3.0 mmol, 3.0 equiv).

-

Stir the mixture for 5-10 minutes at room temperature to ensure dissolution and catalyst activation.

-

Add 1-hexyne (1.2 mmol, 1.2 equiv) to the reaction mixture dropwise via syringe.

-

Stir the reaction at room temperature or gently heat to 40-60 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent such as diethyl ether or ethyl acetate.

-

Wash the organic layer with a saturated aqueous solution of ammonium chloride to remove the copper catalyst, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.[8][9]

Synthesis Workflow Diagram:

Caption: Generalized workflow for the Sonogashira synthesis of 4-Hex-1-ynylbenzaldehyde.

Spectral Data and Characterization

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aldehydic proton, the aromatic protons, and the protons of the hexynyl chain.

-

Aldehydic Proton (-CHO): A singlet is anticipated in the downfield region, typically around δ 9.9-10.1 ppm, due to the strong deshielding effect of the carbonyl group.[10]

-

Aromatic Protons: The protons on the benzene ring will appear as two doublets in the aromatic region (δ 7.4-7.9 ppm), characteristic of a 1,4-disubstituted benzene ring.[1]

-

Hexynyl Protons: The protons of the n-butyl group attached to the alkyne will show characteristic aliphatic signals. The methylene protons adjacent to the triple bond are expected around δ 2.4 ppm (triplet), followed by signals for the other methylene groups and a terminal methyl group further upfield.[1]

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will provide key information about the carbon framework of the molecule.

-

Carbonyl Carbon (C=O): A signal for the aldehyde carbonyl carbon is expected to be significantly downfield, in the range of δ 190-193 ppm.[11][12]

-

Alkynyl Carbons (-C≡C-): The two sp-hybridized carbons of the alkyne will resonate in the region of δ 80-95 ppm.

-

Aromatic Carbons: The four distinct carbon environments of the para-substituted benzene ring will appear in the aromatic region (δ 120-140 ppm).[1]

-

Hexynyl Carbons: The sp³-hybridized carbons of the n-butyl chain will be observed in the upfield aliphatic region (δ 13-35 ppm).[1]

Infrared (IR) Spectroscopy

The IR spectrum of 4-Hex-1-ynylbenzaldehyde will be characterized by the vibrational frequencies of its key functional groups.

-

C=O Stretch (Aldehyde): A strong, sharp absorption band is expected in the region of 1690-1715 cm⁻¹, characteristic of an aromatic aldehyde.[13][14]

-

C-H Stretch (Aldehyde): Two weak bands are anticipated around 2720 cm⁻¹ and 2820 cm⁻¹.[13]

-

C≡C Stretch (Alkyne): A weak to medium intensity absorption should appear in the range of 2100-2260 cm⁻¹.

-

Aromatic C-H Stretch: Absorption bands are expected just above 3000 cm⁻¹.[13]

-

Aromatic C=C Stretch: Several bands of variable intensity will be present in the 1450-1600 cm⁻¹ region.[13]

-

Aliphatic C-H Stretch: Strong absorptions will be observed in the 2850-2960 cm⁻¹ range.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of 4-Hex-1-ynylbenzaldehyde is expected to show a molecular ion peak (M⁺) at m/z 186. The fragmentation pattern will likely involve characteristic losses from both the aldehyde and the hexynyl moieties.

-

Molecular Ion (M⁺): m/z = 186

-

Loss of H· (M-1): A peak at m/z = 185, corresponding to the loss of the aldehydic hydrogen, is anticipated.[4][15]

-

Loss of ·CHO (M-29): Fragmentation of the formyl group would result in a significant peak at m/z = 157.[15][16]

-

Loss of C₄H₉· (M-57): Cleavage of the butyl group from the alkyne would lead to a fragment at m/z = 129.

Fragmentation Pathway Diagram:

Caption: Predicted major fragmentation pathways for 4-Hex-1-ynylbenzaldehyde in EI-MS.

Chemical Reactivity and Potential Applications

The bifunctional nature of 4-Hex-1-ynylbenzaldehyde makes it a versatile reagent in organic synthesis.

-

Aldehyde Group Reactivity: The aldehyde functional group can undergo a wide range of reactions, including nucleophilic addition, oxidation to a carboxylic acid, reduction to an alcohol, and formation of imines and other derivatives.[17][18] This reactivity is fundamental to its use in the synthesis of pharmaceuticals and other biologically active molecules.[19][20]

-

Alkyne Group Reactivity: The terminal alkyne is amenable to various transformations, such as cycloaddition reactions (e.g., "click" chemistry), further Sonogashira couplings, and hydration to form a ketone.[21][22]

Potential Applications:

-

Drug Discovery and Medicinal Chemistry: The structural motif of an aryl alkyne is present in numerous biologically active compounds.[23][24] The ability to further functionalize both the aldehyde and alkyne groups makes this molecule an attractive scaffold for the development of novel therapeutic agents.

-

Materials Science: Terminal alkynes are valuable for the surface functionalization of materials, such as gold nanoparticles, and for the synthesis of conjugated polymers and covalent organic frameworks (COFs) with interesting electronic and optical properties.[25][26]

-

Organic Synthesis: As a bifunctional building block, 4-Hex-1-ynylbenzaldehyde can be used in the synthesis of complex molecular architectures through sequential or orthogonal functionalization of its reactive sites.

Safety and Handling

4-Hex-1-ynylbenzaldehyde should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.[3] It is classified as harmful and can cause irritation to the eyes, respiratory system, and skin.[3]

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.

-

Handling: Avoid contact with skin and eyes. Do not breathe vapor or mist.

-

Storage: Keep away from open flames, hot surfaces, and sources of ignition. Store in a cool, dry, and well-ventilated place.

In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[3]

Conclusion

4-Hex-1-ynylbenzaldehyde is a valuable and versatile chemical intermediate with significant potential in various scientific disciplines. Its well-defined physicochemical properties, coupled with the dual reactivity of its aldehyde and alkyne functional groups, make it an important tool for synthetic chemists. This guide provides a foundational understanding of this compound, which should facilitate its effective and safe use in research and development.

References

-

Palladium Precatalysts Containing meta-Terarylphosphine Ligands for Expedient Copper-Free Sonogashira Cross-Coupling Reactions - Supporting Information. (n.d.). Retrieved from [Link]

-

4 - Supporting Information. (n.d.). Retrieved from [Link]

-

13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0029638). (n.d.). Human Metabolome Database. Retrieved from [Link]

-

13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). (n.d.). Human Metabolome Database. Retrieved from [Link]

-

4-(HEX-1-YN-1-YL)BENZALDEHYDE. (2024). ChemBK. Retrieved from [Link]

-

4-(HEX-1-YN-1-YL)BENZALDEHYDE | CAS 175203-90-4. (n.d.). Matrix Fine Chemicals. Retrieved from [Link]

-

Reactions of ortho-alkynylbenzaldehydes with alkenes (cyclopropenes)... (n.d.). ResearchGate. Retrieved from [Link]

-

Mass fragmentation in benzaldehyde. (2025). Filo. Retrieved from [Link]

-

Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. (2024). ResearchGate. Retrieved from [Link]

-

proton 1H NMR spectrum of benzaldehyde C6H5CHO. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved from [Link]

-

Mass Spectrometry: Fragmentation. (n.d.). University of California, Los Angeles. Retrieved from [Link]

-

4-(Hex-5-yn-1-yloxy)benzaldehyde | C13H14O2. (2025). PubChem. Retrieved from [Link]

-

Design, Synthesis, and Biological Evaluation of 4-alkyliden-beta Lactams: New Products With Promising Antibiotic Activity Against Resistant Bacteria. (2010). PubMed. Retrieved from [Link]

-

Dynamic Kinetic Resolution in Gold-Catalyzed (4 + 2)-Annulations between Alkynyl Benzaldehydes and Allenamides to Yield Enantioenriched All-Carbon Diarylalkylmethane Derivatives. (2021). Organic Letters. Retrieved from [Link]

-

Fragmentation of BENZALDEHYDE (Maina). (n.d.). Scribd. Retrieved from [Link]

-

Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Design, Synthesis, and Biological Evaluation of 4-Alkyliden-beta Lactams: New Products with Promising Antibiotic Activity Against Resistant Bacteria. (2010). ResearchGate. Retrieved from [Link]

-

Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Strategies. (2024). MDPI. Retrieved from [Link]

-

Carbene reactivity from alkyl and aryl aldehydes. (2022). PubMed Central. Retrieved from [Link]

-

C7H6O C6H5CHO infrared spectrum of benzaldehyde. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

-

Surface Functionalization of Gold Nanoparticles Using Alkyne Derivatives: Applications in Chemical Sensing. (2021). ACS Applied Materials & Interfaces. Retrieved from [Link]

-

(a) IR spectra of benzaldehyde at different concentrations. (n.d.). ResearchGate. Retrieved from [Link]

-

Benzaldehyde. (n.d.). NIST WebBook. Retrieved from [Link]

-

Transition-Metal-Catalyzed Functionalization of Alkynes with Organoboron Reagents: New Trends, Mechanistic Insights, and Applications. (2021). ACS Catalysis. Retrieved from [Link]

-

The stereo-divergent functionalization of alkynes: a comprehensive review. (2025). RSC Publishing. Retrieved from [Link]

-

INVESTIGATION OF BIOLOGICAL ACTIVITIES OF 4-HYDROXY-3- (2-HYDROXY-5-METHYLBENZYLIDEAMINO) BENZENESULPHONIC ACID. (2019). DergiPark. Retrieved from [Link]

-

Contribution of Aldehydes and Their Derivatives to Antimicrobial and Immunomodulatory Activities. (2022). PubMed Central. Retrieved from [Link]

-

Recent advances in the application of alkynes in multicomponent reactions. (2024). PubMed Central. Retrieved from [Link]

- Method for the purification of benzaldehyde. (1983). Google Patents.

- Purification of N-substituted aminobenzaldehydes. (1984). Google Patents.

-

Benzaldehyde IR Spectrum Analysis. (2025). Berkeley Learning Hub. Retrieved from [Link]

-

Synthesis, Molecular Structure and Antibacterial Activity of 1-(4-Methoxybenzaldehyde)-4-Methylthiosemicarbazone. (2017). Scirp.org. Retrieved from [Link]

- Process for the purification of reaction mixtures containing 4-hydroxybenzaldehyde. (1996). Google Patents.

-

Reaction of 4-nitrobenzaldehyde with secondary amines a. (n.d.). ResearchGate. Retrieved from [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. 4-(HEX-1-YN-1-YL)BENZALDEHYDE | CAS 175203-90-4 [matrix-fine-chemicals.com]

- 3. chembk.com [chembk.com]

- 4. Mass fragmentation in benzaldehyde | Filo [askfilo.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Sonogashira Coupling [organic-chemistry.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. rsc.org [rsc.org]

- 9. rsc.org [rsc.org]

- 10. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. Human Metabolome Database: 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0029638) [hmdb.ca]

- 12. Human Metabolome Database: 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686) [hmdb.ca]

- 13. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 14. researchgate.net [researchgate.net]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 17. researchgate.net [researchgate.net]

- 18. Carbene reactivity from alkyl and aryl aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Design, synthesis, and biological evaluation of 4-alkyliden-beta lactams: new products with promising antibiotic activity against resistant bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Contribution of Aldehydes and Their Derivatives to Antimicrobial and Immunomodulatory Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. The stereo-divergent functionalization of alkynes: a comprehensive review - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01579K [pubs.rsc.org]

- 23. dergipark.org.tr [dergipark.org.tr]

- 24. Synthesis, Molecular Structure and Antibacterial Activity of 1-(4-Methoxybenzaldehyde)-4-Methylthiosemicarbazone [scirp.org]

- 25. pubs.acs.org [pubs.acs.org]

- 26. Recent advances in the application of alkynes in multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 4-Hex-1-ynylbenzaldehyde

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 4-Hex-1-ynylbenzaldehyde, a valuable intermediate in organic synthesis, particularly in the fields of pharmaceuticals, pesticides, and dyes.[1] This document is intended for researchers, scientists, and drug development professionals, offering not just raw data, but also field-proven insights into the experimental choices and interpretation of the spectra.

Introduction and Molecular Structure

4-Hex-1-ynylbenzaldehyde (MW: 186.25 g/mol , Formula: C₁₃H₁₄O) is an aromatic aldehyde distinguished by a hex-1-ynyl substituent at the para position.[1][2] This structure combines the reactivity of an aldehyde with the linear geometry of an internal alkyne, making it a versatile building block in organic chemistry. The presence of the aromatic ring, the carbonyl group, and the carbon-carbon triple bond gives rise to a unique spectroscopic fingerprint, which we will explore in detail.

To provide context for the spectroscopic data, a common synthetic route to 4-Hex-1-ynylbenzaldehyde involves the Sonogashira cross-coupling reaction between 4-iodobenzaldehyde and 1-hexyne. This method is widely used for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 4-Hex-1-ynylbenzaldehyde, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 4-Hex-1-ynylbenzaldehyde is characterized by distinct signals corresponding to the aldehydic, aromatic, and aliphatic protons. The spectrum is typically recorded in a deuterated solvent such as chloroform (CDCl₃).

Table 1: Predicted ¹H NMR Data for 4-Hex-1-ynylbenzaldehyde (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 9.99 | s | 1H | Aldehyde (-CHO) |

| 7.82 | d | 2H | Aromatic (ortho to -CHO) |

| 7.50 | d | 2H | Aromatic (ortho to alkyne) |

| 2.45 | t | 2H | Methylene (-C≡C-CH₂-) |

| 1.65 | sextet | 2H | Methylene (-CH₂-CH₂-CH₃) |

| 1.50 | m | 2H | Methylene (-CH₂-CH₃) |

| 0.95 | t | 3H | Methyl (-CH₃) |

Causality Behind Experimental Choices and Interpretation:

The choice of CDCl₃ as the solvent is standard for many organic compounds due to its excellent dissolving power and the single residual solvent peak at 7.26 ppm, which typically does not interfere with the signals of the analyte.

-

The Aldehydic Proton (9.99 ppm): This proton is highly deshielded due to the electron-withdrawing nature of the carbonyl group and its anisotropic effect, resulting in a characteristic downfield singlet.

-

Aromatic Protons (7.82 and 7.50 ppm): The para-substitution pattern gives rise to a pair of doublets. The protons ortho to the electron-withdrawing aldehyde group are more deshielded (7.82 ppm) than those ortho to the alkyne (7.50 ppm).

-

Aliphatic Protons (2.45 - 0.95 ppm): The protons on the hexynyl chain exhibit typical aliphatic shifts and coupling patterns. The methylene group adjacent to the alkyne (2.45 ppm) is slightly deshielded due to the triple bond's anisotropic effect.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Data for 4-Hex-1-ynylbenzaldehyde (in CDCl₃, 101 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| 191.5 | Aldehyde Carbonyl (C=O) |

| 135.5 | Aromatic (quaternary, attached to -CHO) |

| 132.3 | Aromatic (CH, ortho to alkyne) |

| 129.7 | Aromatic (CH, ortho to -CHO) |

| 128.5 | Aromatic (quaternary, attached to alkyne) |

| 92.0 | Alkyne (C≡C-Ar) |

| 80.5 | Alkyne (C≡C-CH₂) |

| 30.8 | Methylene (-CH₂-CH₂-CH₃) |

| 22.1 | Methylene (-CH₂-CH₃) |

| 19.5 | Methylene (-C≡C-CH₂-) |

| 13.6 | Methyl (-CH₃) |

Expert Insights:

The chemical shifts of the alkynyl carbons are characteristic, with the carbon attached to the aromatic ring appearing further downfield. The assignments are supported by data from structurally similar compounds such as 4-(phenylethynyl)benzaldehyde and 4-(oct-1-yn-1-yl)phenol.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.

Table 3: Predicted IR Absorption Bands for 4-Hex-1-ynylbenzaldehyde

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050-3000 | Medium | Aromatic C-H stretch |

| 2960-2850 | Medium | Aliphatic C-H stretch |

| 2230-2100 | Medium-Weak | C≡C stretch (internal alkyne) |

| 1705-1685 | Strong | C=O stretch (aromatic aldehyde) |

| 1600-1585, 1500-1400 | Medium-Strong | Aromatic C=C stretch |

Authoritative Grounding:

The strong absorption around 1700 cm⁻¹ is a hallmark of the carbonyl group in an aromatic aldehyde.[4][5] The conjugation with the benzene ring slightly lowers the frequency compared to an aliphatic aldehyde. The C≡C stretch for an internal alkyne is often weaker than that of a terminal alkyne and its exact position can be influenced by substitution.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Table 4: Predicted Major Fragments in the Mass Spectrum of 4-Hex-1-ynylbenzaldehyde

| m/z | Fragment Ion |

| 186 | [M]⁺ (Molecular Ion) |

| 185 | [M-H]⁺ |

| 157 | [M-CHO]⁺ |

| 129 | [M-C₄H₉]⁺ |

| 115 | [C₉H₇]⁺ |

| 77 | [C₆H₅]⁺ |

Trustworthiness Through Self-Validation:

The fragmentation pattern is a self-validating system. The molecular ion peak at m/z 186 confirms the molecular weight. The loss of a hydrogen atom (m/z 185) and the formyl group (m/z 157) are characteristic fragmentation pathways for benzaldehydes. The presence of a peak at m/z 77, corresponding to the phenyl cation, is also a common feature in the mass spectra of benzene derivatives.

Experimental Protocols

Synthesis of 4-Hex-1-ynylbenzaldehyde (Illustrative)

This protocol is based on a standard Sonogashira coupling reaction.

-

To a solution of 4-iodobenzaldehyde (1.0 eq) in a suitable solvent such as triethylamine or a mixture of THF and triethylamine, add Pd(PPh₃)₂Cl₂ (0.02 eq) and CuI (0.04 eq).

-

Degas the mixture with argon or nitrogen for 15-20 minutes.

-

Add 1-hexyne (1.2 eq) dropwise to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

-

Upon completion, quench the reaction with saturated aqueous NH₄Cl solution and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 4-Hex-1-ynylbenzaldehyde.

Spectroscopic Analysis

-

NMR: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer using CDCl₃ as the solvent and tetramethylsilane (TMS) as an internal standard.

-

IR: The IR spectrum is obtained using a Fourier-Transform Infrared (FTIR) spectrometer, typically as a thin film on a NaCl plate or using an Attenuated Total Reflectance (ATR) accessory.

-

MS: Mass spectra are recorded on a mass spectrometer using electron ionization (EI) at 70 eV.

Visualization

Molecular Structure

Caption: Molecular structure of 4-Hex-1-ynylbenzaldehyde.

Experimental Workflow

Caption: Workflow for synthesis and spectroscopic analysis.

References

- Supporting Information for an unspecified article. (URL not provided)

- Electronic Supplementary Information - The Royal Society of Chemistry. (URL not provided)

- Palladium Precatalysts Containing meta-Terarylphosphine Ligands for Expedient Copper-Free Sonogashira Cross-Coupling Reactions - Supporting Inform

-

UV-Visible, IR, and 1 NMR spectral data of compounds. | Download Table - ResearchGate. [Link]

-

4-(HEX-1-YN-1-YL)BENZALDEHYDE - ChemBK. [Link]

-

4-(HEX-1-YN-1-YL)BENZALDEHYDE | CAS 175203-90-4 - Matrix Fine Chemicals. [Link]

-

Preparation of Ethynylbenzene Derivatives from Substituted Benzaldehydes | Organic Process Research & Development - ACS Publications. [Link]

- Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Deriv

-

Benzaldehyde, 4-methoxy- - the NIST WebBook. [Link]

-

( a) IR spectra of benzaldehyde at different concentrations. The solvent peak at 1022 cm - ResearchGate. [Link]

-

4-(1-Hexyn-1-yl)-methoxybenzene - SpectraBase. [Link]

-

Dibenzoacridines: synthesis by alkyne-carbonyl-metathesis and properties - ResearchGate. [Link]

-

4-(Hex-5-yn-1-yloxy)benzaldehyde | C13H14O2 - PubChem. [Link]

-

(PDF) 4-(Prop-2-yn-1-yloxy)benzaldehyde - ResearchGate. [Link]

-

IR Spectra of benzaldehyde and its derivatives in different aggregate states - ResearchGate. [Link]

Sources

In-Depth Technical Guide: Physicochemical Characteristics of 4-Hex-1-ynylbenzaldehyde

Abstract: This technical guide provides a comprehensive analysis of the solubility and stability of 4-Hex-1-ynylbenzaldehyde (CAS: 175203-90-4), a key intermediate in various organic synthesis applications, including pharmaceuticals and fragrances.[1][2] Due to the limited availability of direct experimental data for this specific molecule, this paper synthesizes information from foundational chemical principles, data on analogous structures (aromatic aldehydes, terminal alkynes), and established analytical methodologies. It offers researchers and drug development professionals a predictive overview and practical, step-by-step protocols for empirical determination of its physicochemical properties.

Introduction and Molecular Profile

4-Hex-1-ynylbenzaldehyde is an organic compound featuring a benzaldehyde moiety substituted at the para-position with a hex-1-ynyl group.[1][3] This unique bifunctional structure, combining an electrophilic aromatic aldehyde with a nucleophilic and reactive terminal alkyne, makes it a versatile building block in synthetic chemistry.[2] However, these same functional groups govern its solubility and present specific stability challenges that must be understood and managed for successful application in research and development.

Molecular Structure: CCCCC#CC1=CC=C(C=O)C=C1[3]

Key Physicochemical Properties: A summary of known and predicted properties for 4-Hex-1-ynylbenzaldehyde is presented below. These values provide a baseline for understanding its behavior in various solvent systems and under different environmental conditions.

| Property | Value / Predicted Value | Source |

| Molecular Formula | C₁₃H₁₄O | [1] |

| Molecular Weight | 186.25 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | ~250-255 °C | [1] |

| Density | ~1.00 g/cm³ (Predicted) | [1] |

| Predicted LogP | ~3.5 - 4.0 | Inference |

Note: LogP is inferred based on the hydrophobic contributions of the hexynyl chain and the benzene ring, offset by the polar aldehyde group. This value suggests low aqueous solubility.

Solubility Profile: Predictions and Experimental Design

The solubility of a compound is a critical parameter for reaction kinetics, purification, formulation, and biological assays. The structure of 4-Hex-1-ynylbenzaldehyde—a largely nonpolar hydrocarbon backbone with a single polar aldehyde group—suggests it will be poorly soluble in aqueous media and highly soluble in most organic solvents.

2.1. Theoretical Solubility Assessment

-

Aqueous Solubility: The molecule's high predicted LogP indicates significant hydrophobicity. The polar aldehyde group can participate in hydrogen bonding as an acceptor, but this is insufficient to overcome the nonpolar nature of the C13 framework. Therefore, aqueous solubility is expected to be very low.

-

Organic Solvent Solubility: Based on the "like dissolves like" principle, high solubility is anticipated in a range of common organic solvents. The aromatic ring suggests good solubility in aromatic solvents (e.g., Toluene, Xylene). The alkyl chain and overall low polarity suggest solubility in ethers (THF, Diethyl ether), chlorinated solvents (DCM, Chloroform), and esters (Ethyl Acetate). Solubility in polar aprotic solvents like DMSO and DMF is also expected to be high.[1] It will likely be less soluble in highly polar protic solvents like methanol and ethanol compared to less polar alcohols like isopropanol.

2.2. Recommended Solvents for Screening

| Solvent Class | Recommended Solvents | Expected Solubility | Rationale |

| Aqueous Buffers | PBS (pH 7.4), Acetate Buffer (pH 4.5) | Very Low | Critical for biological assay relevance. |

| Polar Protic | Ethanol, Isopropanol (IPA) | Low to Moderate | To establish a polarity threshold. |

| Polar Aprotic | Acetonitrile (ACN), DMSO, DMF | High | Common solvents for stock solutions. |

| Nonpolar / Halogenated | Toluene, Dichloromethane (DCM), THF | Very High | Used in synthesis and purification. |

2.3. Experimental Protocol: High-Throughput Kinetic Solubility Assay

Kinetic solubility is a rapid assessment method crucial in early-stage research to determine the concentration at which a compound precipitates from an aqueous buffer when added from a DMSO stock.[4][5][6][7]

Objective: To determine the kinetic solubility of 4-Hex-1-ynylbenzaldehyde in phosphate-buffered saline (PBS).

Materials:

-

4-Hex-1-ynylbenzaldehyde

-

Dimethyl Sulfoxide (DMSO), anhydrous

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

96-well microplates (UV-transparent for analysis)

-

Multichannel pipettes

-

Plate shaker/incubator

-

Microplate nephelometer or UV-Vis spectrophotometer

Methodology:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of 4-Hex-1-ynylbenzaldehyde in 100% DMSO.[4][5]

-

Plate Mapping: Designate wells for a serial dilution curve (e.g., 200 µM down to 1.56 µM), including blank (DMSO + buffer) and control wells.

-

Compound Dispensing: Add 2 µL of the 10 mM DMSO stock to the highest concentration wells. Perform a serial 2-fold dilution in DMSO across the plate.

-

Buffer Addition: Rapidly add 98 µL of PBS (pH 7.4) to all wells to achieve a final DMSO concentration of 2%. This initiates precipitation for concentrations above the solubility limit.

-

Incubation: Seal the plate and shake at 700-850 RPM for 2 hours at room temperature to allow the system to reach equilibrium.[5][8]

-

Measurement:

-

Nephelometry (Preferred): Measure light scattering. An increase in nephelometry units relative to the blank indicates precipitate formation.[4][6]

-

UV-Vis Spectroscopy: Centrifuge the plate to pellet the precipitate. Transfer the supernatant to a new UV-transparent plate and measure the absorbance at the compound's λ_max.[6][8]

-

-

Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant precipitate is observed compared to the control.

// Node Definitions prep [label="Prepare 10 mM Stock\nin 100% DMSO", fillcolor="#F1F3F4", fontcolor="#202124"]; dilute [label="Create Serial Dilution\nin DMSO in 96-Well Plate", fillcolor="#F1F3F4", fontcolor="#202124"]; add_buffer [label="Add Aqueous Buffer (e.g., PBS)\nto achieve 2% final DMSO", fillcolor="#EA4335", fontcolor="#FFFFFF"]; incubate [label="Incubate with Shaking\n(2 hours, RT)", fillcolor="#FBBC05", fontcolor="#202124"]; measure [label="Measure Precipitate", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; nephelometry [label="Nephelometry\n(Light Scatter)", fillcolor="#34A853", fontcolor="#FFFFFF"]; uv_vis [label="Centrifuge & Measure\nSupernatant (UV-Vis)", fillcolor="#34A853", fontcolor="#FFFFFF"]; analyze [label="Determine Highest\nSoluble Concentration", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"];

// Workflow Edges prep -> dilute; dilute -> add_buffer; add_buffer -> incubate; incubate -> measure; measure -> nephelometry [label="Method 1"]; measure -> uv_vis [label="Method 2"]; nephelometry -> analyze; uv_vis -> analyze; }

Workflow for Kinetic Solubility Determination.

Stability Profile: Degradation Pathways and Assessment

The stability of 4-Hex-1-ynylbenzaldehyde is dictated by its two primary functional groups. Understanding its degradation profile is essential for defining storage conditions, predicting shelf-life, and ensuring the integrity of experimental results.

3.1. Predicted Degradation Pathways

-

Oxidation of the Aldehyde: Aromatic aldehydes are susceptible to oxidation to the corresponding carboxylic acid (4-Hex-1-ynylbenzoic acid).[9] This can be initiated by atmospheric oxygen (auto-oxidation), light, or oxidizing agents. Auto-oxidation is a common degradation pathway for aldehydes and can be accelerated by heat and light.

-

Reactions of the Terminal Alkyne: Terminal alkynes can undergo various reactions. Under oxidative conditions (e.g., ozonolysis or strong oxidants like KMnO₄), the triple bond can be cleaved, leading to a carboxylic acid and CO₂.[10][11][12] While less common under standard storage conditions, this pathway is relevant in forced degradation studies.

-

Photodegradation: The conjugated π-system of the molecule (aromatic ring, alkyne, and carbonyl) can absorb UV light, potentially leading to radical-mediated degradation or polymerization.

// Node Definitions parent [label="4-Hex-1-ynylbenzaldehyde", fillcolor="#F1F3F4", fontcolor="#202124"]; oxidized_aldehyde [label="4-Hex-1-ynylbenzoic acid", fillcolor="#EA4335", fontcolor="#FFFFFF"]; cleaved_alkyne [label="4-Formylbenzoic acid + C5 fragments\n(via Alkyne Cleavage)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; photodegradation [label="Polymeric/Complex\nDegradants", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edge Definitions with Labels parent -> oxidized_aldehyde [label="Oxidation ([O])\n(Air, Light, Peroxides)"]; parent -> cleaved_alkyne [label="Strong Oxidation\n(e.g., O₃, KMnO₄)"]; parent -> photodegradation [label="Photolysis (hν)\n(UV Light)"]; }

Potential Degradation Pathways.

3.2. Protocol: Forced Degradation (Stress Testing)

Forced degradation studies are performed to identify likely degradation products and develop stability-indicating analytical methods.[13][14][15] The goal is to achieve 5-20% degradation of the active ingredient.[13][16]

Objective: To assess the stability of 4-Hex-1-ynylbenzaldehyde under various stress conditions as mandated by ICH guidelines.[13][15]

Analytical Method: A stability-indicating HPLC-UV method must be developed first. This method should be capable of separating the parent compound from all potential degradants.

General Procedure:

-

Prepare a solution of 4-Hex-1-ynylbenzaldehyde (e.g., 1 mg/mL) in a suitable solvent like acetonitrile.

-

Expose aliquots of this solution to the stress conditions outlined in the table below.

-

At specified time points (e.g., 2, 6, 24, 48 hours), withdraw a sample, neutralize if necessary, dilute to a suitable concentration, and analyze by HPLC-UV.

-

Compare the chromatograms of stressed samples to that of an unstressed control to identify and quantify degradation products.

| Stress Condition | Reagent / Condition | Typical Protocol | Primary Degradation Targeted |

| Acid Hydrolysis | 0.1 M HCl | Incubate at 60°C. | Unlikely to be a major pathway. |

| Base Hydrolysis | 0.1 M NaOH | Incubate at 60°C. | Cannizzaro reaction (minor). |

| Oxidation | 3% H₂O₂ | Incubate at room temperature. | Aldehyde oxidation. |

| Thermal | Dry Heat | Store at 80°C. | General thermal decomposition. |

| Photostability | UV/Vis Light | Expose to ≥1.2 million lux hours and ≥200 W h/m².[16] | Photolytic degradation. |

Formulation and Handling Strategies

Based on the predicted physicochemical properties, specific strategies can be employed to ensure the compound's effective use and storage.

4.1. Solvent Selection for Stock Solutions

For biological and screening assays, DMSO is the solvent of choice due to its high solubilizing power and miscibility with aqueous media.

-

Recommendation: Prepare high-concentration stock solutions (e.g., 10-20 mM) in anhydrous DMSO.[5] Store in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Use of anhydrous DMSO is critical to prevent hydrolysis or other water-mediated degradation over time.

4.2. Strategies for Aqueous Formulations

Given the very low aqueous solubility, formulating this compound for in vivo or certain in vitro studies requires specialized approaches.

-

Co-solvents: Systems using water-miscible organic solvents like PEG 400 or propylene glycol can increase solubility.[17][18]

-

Surfactants/Micellar Solubilization: Non-ionic surfactants such as Polysorbate 80 (Tween 80) or Cremophor EL can form micelles that encapsulate the hydrophobic molecule, increasing its apparent aqueous solubility.[17][18]

-

Cyclodextrins: Encapsulation within cyclodextrin molecules (e.g., HP-β-CD) can form inclusion complexes that are water-soluble.[17][18][19]

// Node Definitions start [label="Need to Formulate\n4-Hex-1-ynylbenzaldehyde?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; is_aqueous [label="Is an Aqueous System\nRequired?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; organic_solvent [label="Use Organic Solvent\n(DMSO, DMF, THF, etc.)", fillcolor="#34A853", fontcolor="#FFFFFF"]; solubility_target [label="What is the Target\nConcentration?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; low_conc [label="Low (<10 µM)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; high_conc [label="High (>10 µM)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; cosolvent [label="Use Co-solvent System\n(e.g., PEG400/Water)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; surfactant [label="Use Surfactant/Micellar\nFormulation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; cyclodextrin [label="Use Cyclodextrin\n(e.g., HP-β-CD)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Workflow Edges start -> is_aqueous; is_aqueous -> organic_solvent [label="No"]; is_aqueous -> solubility_target [label="Yes"]; solubility_target -> low_conc; solubility_target -> high_conc; low_conc -> cosolvent; high_conc -> surfactant; high_conc -> cyclodextrin; }

Decision Tree for Formulation Strategy.

4.3. Storage and Handling Recommendations

-

Storage: Store the neat liquid or solutions under an inert atmosphere (argon or nitrogen) to prevent oxidation. Keep in amber vials to protect from light. For long-term storage, temperatures of -20°C are recommended.

-

Handling: Avoid contact with strong oxidizing agents. As it is classified as an irritant, wear suitable protective clothing, gloves, and eye/face protection during handling.[1]

Conclusion

4-Hex-1-ynylbenzaldehyde is a compound with poor aqueous solubility and predictable stability liabilities, primarily related to the oxidation of its aldehyde functional group. This guide provides a robust framework based on established chemical principles for predicting its behavior and offers validated, step-by-step protocols for its empirical characterization. By employing the described methods for solubility and stability assessment and adhering to the recommended formulation and handling strategies, researchers can effectively utilize this versatile molecule while ensuring the integrity and reproducibility of their results.

References

-

4-(HEX-1-YN-1-YL)BENZALDEHYDE - ChemBK. (n.d.). Retrieved from [Link]

-

Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025, November 5). Retrieved from [Link]

-

Kinetic Solubility Assays Protocol - AxisPharm. (n.d.). Retrieved from [Link]

-

Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). Retrieved from [Link]

-

Forced Degradation Studies - MedCrave online. (2016, December 14). Retrieved from [Link]

-

ICH GUIDELINES: STRESS DEGRADATION STUDY - IJCRT.org. (n.d.). Retrieved from [Link]

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io. (2024, December 9). Retrieved from [Link]

-

Aromatic Aldehyde Definition - Organic Chemistry Key Term - Fiveable. (n.d.). Retrieved from [Link]

-

Cas 175203-90-4,4-Hex-1-ynylbenzaldehyde - LookChem. (n.d.). Retrieved from [Link]

-

Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline. (n.d.). Retrieved from [Link]

-

Kinetic Solubility 96 –Well Protocol - Warren Center for Neuroscience Drug Discovery. (2025, July 24). Retrieved from [Link]

-

Why are aromatic aldehydes and ketones less reactive than alphatic aldehydes and ketones? - Quora. (2015, September 3). Retrieved from [Link]

-

Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010, October 1). Retrieved from [Link]

-

4-(HEX-1-YN-1-YL)BENZALDEHYDE | CAS 175203-90-4 - Matrix Fine Chemicals. (n.d.). Retrieved from [Link]

-

Innovative Formulation Strategies for Poorly Soluble Drugs - World Pharma Today. (n.d.). Retrieved from [Link]

-

4-(Hex-5-yn-1-yloxy)benzaldehyde | C13H14O2 - PubChem - NIH. (2025, November 29). Retrieved from [Link]

-

Formulation of poorly soluble compounds - EMA. (2010, May 31). Retrieved from [Link]

-

9.8 Ozonolysis of Alkynes - Chad's Prep®. (n.d.). Retrieved from [Link]

-

AROMATIC ALDEHYDES AND KETONS - eGyanKosh. (n.d.). Retrieved from [Link]

-

Strategies for the Formulation Development of Poorly Soluble Drugs via Oral Route | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

-

Nucleophilic Addition Reactions of Aldehydes and Ketones - Chemistry LibreTexts. (2024, September 30). Retrieved from [Link]

-

Reactions of Alkynes: Hydrogenation, Hydroboration, Cyclopropanation - Master Organic Chemistry. (2025, July 8). Retrieved from [Link]

-

9.8 Ozonolysis of Alkynes | Organic Chemistry - YouTube. (2020, December 12). Retrieved from [Link]

-

Prediction of aqueous solubility of organic compounds using a quantitative structure-property relationship - PubMed. (n.d.). Retrieved from [Link]

-

Reduction of alkynes (video) - Khan Academy. (n.d.). Retrieved from [Link]

-

The terminal and subterminal oxidation pathways for aerobic n-alkane... - ResearchGate. (n.d.). Retrieved from [Link]

-

Solubility Prediction of Organic Molecules with Molecular Dynamics Simulations - Knowledge UChicago. (2021, July 30). Retrieved from [Link]

-

ADME evaluation in drug discovery. 4. Prediction of aqueous solubility based on atom contribution approach - PubMed. (n.d.). Retrieved from [Link]

-

Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database - NIH. (n.d.). Retrieved from [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. Cas 175203-90-4,4-Hex-1-ynylbenzaldehyde | lookchem [lookchem.com]

- 3. 4-(HEX-1-YN-1-YL)BENZALDEHYDE | CAS 175203-90-4 [matrix-fine-chemicals.com]

- 4. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 5. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 6. enamine.net [enamine.net]

- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 8. static1.squarespace.com [static1.squarespace.com]

- 9. Study: Impact of Aromatic Aldehydes on Fragrance Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 10. 9.8 Ozonolysis of Alkynes - Chad's Prep® [chadsprep.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. m.youtube.com [m.youtube.com]

- 13. resolvemass.ca [resolvemass.ca]

- 14. biopharminternational.com [biopharminternational.com]

- 15. ijcrt.org [ijcrt.org]

- 16. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 17. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 18. ema.europa.eu [ema.europa.eu]

- 19. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]

The Synthetic Versatility of 4-Hex-1-ynylbenzaldehyde: A Technical Guide for Organic Chemists

Abstract

This technical guide provides an in-depth exploration of the potential applications of 4-Hex-1-ynylbenzaldehyde in modern organic synthesis. As a bifunctional molecule possessing both a reactive aldehyde and a terminal alkyne, this compound serves as a versatile building block for the construction of complex molecular architectures. This document will delve into key transformations, including palladium-catalyzed cross-coupling reactions, olefination via the Wittig reaction, carbon-carbon bond formation through Aldol condensation, and the synthesis of heterocyclic scaffolds such as quinolines. The following sections will provide not only theoretical frameworks and mechanistic insights but also detailed, actionable protocols to empower researchers in pharmaceuticals, materials science, and fine chemical synthesis to leverage the unique reactivity of this valuable intermediate.

Introduction: The Strategic Value of a Bifunctional Building Block

4-Hex-1-ynylbenzaldehyde is an aromatic compound featuring a benzaldehyde moiety substituted at the para position with a hex-1-ynyl group.[1] This unique arrangement of functional groups—a carbonyl and a terminal alkyne—positions it as a highly valuable and versatile intermediate in organic synthesis. The aldehyde group is a classic electrophile, susceptible to nucleophilic attack and a key participant in a myriad of condensation and olefination reactions. Concurrently, the terminal alkyne offers a reactive site for carbon-carbon bond formation through various coupling reactions, and its linear geometry can impart specific conformational constraints in larger molecules.

This guide will illuminate the synthetic potential of 4-Hex-1-ynylbenzaldehyde by exploring a range of high-impact chemical transformations. For each reaction class, we will discuss the mechanistic underpinnings, provide detailed experimental protocols, and present data in a clear, comparative format.

Palladium-Catalyzed Cross-Coupling Reactions: The Power of the Alkyne

The terminal alkyne of 4-Hex-1-ynylbenzaldehyde is an excellent substrate for palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling. This reaction forms a new carbon-carbon bond between the terminal alkyne and an aryl or vinyl halide, providing a powerful method for the synthesis of complex conjugated systems.

Sonogashira Coupling: A Gateway to Arylalkynes

The Sonogashira reaction is a robust and widely used method for the formation of a C(sp)-C(sp²) bond.[2][3][4][5] The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. The currently accepted mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.

DOT Script for Sonogashira Coupling Mechanism:

Caption: Figure 1: Simplified Catalytic Cycles of the Sonogashira Coupling.

A notable application of 4-Hex-1-ynylbenzaldehyde in this context is the nano-palladium catalyzed oxidative cross-coupling with arylboronic acids, which proceeds under relatively mild conditions.

Experimental Protocol: Nano-Palladium Catalyzed Oxidative Cross-Coupling

The following protocol is a representative procedure for the cross-coupling of a terminal alkyne like 4-Hex-1-ynylbenzaldehyde with an arylboronic acid, based on the work of Nie et al.

Materials:

-

4-Hex-1-ynylbenzaldehyde

-

Arylboronic acid (e.g., phenylboronic acid)

-

Nano-palladium catalyst

-

Silver oxide (Ag₂O)

-

Triphenylphosphine (PPh₃)

-

Cesium carbonate (Cs₂CO₃)

-

Solvent (e.g., Toluene)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add the nano-palladium catalyst (1-5 mol%), triphenylphosphine (2-10 mol%), and cesium carbonate (2 equivalents).

-

Add 4-Hex-1-ynylbenzaldehyde (1 equivalent) and the arylboronic acid (1.2 equivalents).

-

Add silver oxide (1.5 equivalents).

-

Add dry, degassed toluene via syringe.

-

Stir the reaction mixture at a specified temperature (e.g., 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with an organic solvent (e.g., ethyl acetate).

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired diarylalkyne.

| Entry | Arylboronic Acid | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield (%) |

| 1 | Phenylboronic acid | 2 | Toluene | 90 | >90 (representative) |

| 2 | 4-Methoxyphenylboronic acid | 2 | Toluene | 90 | >90 (representative) |

| 3 | 4-Chlorophenylboronic acid | 3 | Dioxane | 100 | >85 (representative) |

Table 1: Representative Data for Nano-Palladium Catalyzed Oxidative Cross-Coupling. (Note: These are representative yields for this type of reaction, as the specific yield for 4-Hex-1-ynylbenzaldehyde was not detailed in the available literature).

Olefination via the Wittig Reaction: Transforming the Aldehyde

The aldehyde functionality of 4-Hex-1-ynylbenzaldehyde provides a handle for olefination reactions, with the Wittig reaction being a paramount example.[6][7][8][9][10] This reaction allows for the stereoselective synthesis of alkenes from aldehydes and ketones.

Mechanism of the Wittig Reaction

The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphorus ylide (Wittig reagent). The reaction proceeds through a betaine or an oxaphosphetane intermediate, leading to the formation of an alkene and triphenylphosphine oxide. The high thermodynamic stability of the P=O bond in triphenylphosphine oxide is a major driving force for this reaction.

DOT Script for Wittig Reaction Mechanism:

Caption: Figure 2: Simplified Workflow of the Wittig Reaction.

Experimental Protocol: Synthesis of a Stilbene Derivative

The following is a generalized protocol for the Wittig reaction of 4-Hex-1-ynylbenzaldehyde with a phosphonium salt.

Materials:

-

Methyltriphenylphosphonium bromide

-

Strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide)

-

4-Hex-1-ynylbenzaldehyde

-

Anhydrous solvent (e.g., THF, DMSO)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add methyltriphenylphosphonium bromide (1.1 equivalents) and anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add n-butyllithium (1.1 equivalents) dropwise. The formation of the ylide is often indicated by a color change (typically to orange or deep red).

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

-

Cool the ylide solution back to 0 °C and add a solution of 4-Hex-1-ynylbenzaldehyde (1 equivalent) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired alkene.

Aldol Condensation: Extending the Carbon Skeleton

The aldehyde group of 4-Hex-1-ynylbenzaldehyde can also participate in Aldol condensation reactions, a fundamental carbon-carbon bond-forming reaction in organic chemistry. This reaction involves the enolate of a ketone or another aldehyde attacking the carbonyl carbon of 4-Hex-1-ynylbenzaldehyde.

Experimental Protocol: Base-Catalyzed Aldol Condensation with Acetone

This protocol describes a crossed Aldol condensation between 4-Hex-1-ynylbenzaldehyde and acetone.

Materials:

-

4-Hex-1-ynylbenzaldehyde

-

Acetone

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Water

Procedure:

-

In a round-bottom flask, dissolve 4-Hex-1-ynylbenzaldehyde (1 equivalent) in ethanol.

-

Add an excess of acetone (e.g., 5-10 equivalents).

-

Slowly add an aqueous solution of sodium hydroxide (e.g., 10% w/v) dropwise with stirring.

-

Stir the reaction mixture at room temperature for several hours, monitoring by TLC. A precipitate of the product may form.

-

If no precipitate forms, gently warm the mixture to promote dehydration of the aldol addition product.

-

Cool the mixture in an ice bath to complete precipitation.

-

Collect the solid product by vacuum filtration and wash with cold water, followed by a small amount of cold ethanol.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the purified α,β-unsaturated ketone.

Synthesis of Heterocycles: Building Quinolines

The bifunctional nature of 4-Hex-1-ynylbenzaldehyde makes it an excellent precursor for the synthesis of heterocyclic compounds. One prominent example is the construction of the quinoline scaffold, a privileged structure in medicinal chemistry.

Friedländer Annulation for Quinolines

The Friedländer annulation is a classic method for quinoline synthesis, involving the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. A variation of this allows for the use of an alkynyl aldehyde.

Experimental Protocol: Three-Component Synthesis of a Substituted Quinoline

This is a representative protocol for a three-component reaction to synthesize a quinoline derivative from 4-Hex-1-ynylbenzaldehyde, an aniline, and another component that provides the remaining carbon atoms of the pyridine ring.

Materials:

-

4-Hex-1-ynylbenzaldehyde

-

Aniline (or a substituted aniline)

-

A compound with an active methylene group (e.g., ethyl acetoacetate)

-

Catalyst (e.g., iodine, Lewis acids like InCl₃, or Brønsted acids)

-

Solvent (e.g., ethanol, or solvent-free conditions)

Procedure:

-

In a round-bottom flask, combine 4-Hex-1-ynylbenzaldehyde (1 equivalent), aniline (1 equivalent), and ethyl acetoacetate (1.1 equivalents).

-

Add the catalyst (e.g., 10 mol% iodine).

-

Heat the reaction mixture (e.g., to 80-120 °C) with stirring for the required time (monitor by TLC).

-

After completion, cool the reaction mixture and add a suitable solvent like ethyl acetate.

-

Wash the organic layer with saturated sodium thiosulfate solution (if iodine is used as a catalyst) and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the substituted quinoline.

Conclusion

4-Hex-1-ynylbenzaldehyde is a potent and versatile building block in organic synthesis. Its dual functionality allows for a wide array of transformations, providing access to diverse and complex molecular structures. The reactions detailed in this guide—Sonogashira coupling, Wittig olefination, Aldol condensation, and quinoline synthesis—represent just a fraction of the potential applications of this compound. As the demand for novel chemical entities in drug discovery and materials science continues to grow, the strategic use of such bifunctional intermediates will undoubtedly play a crucial role in advancing these fields. It is our hope that the protocols and insights provided herein will serve as a valuable resource for researchers seeking to harness the synthetic power of 4-Hex-1-ynylbenzaldehyde.

References

-

Sonogashira Coupling - Chemistry LibreTexts. (2024, August 5). Retrieved from [Link]

-

Sonogashira coupling - Wikipedia. (n.d.). Retrieved from [Link]

-

Wittig Reaction Mechanism and Applications - Chemistry Notes. (2022, January 30). Retrieved from [Link]

-

Sonogashira Coupling: Mechanism, Steps & Applications Explained - Vedantu. (n.d.). Retrieved from [Link]

-

The Wittig Reaction | Mechanism, Application & Examples - Study.com. (n.d.). Retrieved from [Link]

-

Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

Wittig Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

Wittig reaction - Wikipedia. (n.d.). Retrieved from [Link]

-

The Wittig Reaction: Examples and Mechanism - Chemistry Steps. (n.d.). Retrieved from [Link]

- Nie, X., Liu, S., Zong, Y., Sun, P., & Bao, J. (2011). Facile synthesis of substituted alkynes by nano-palladium catalyzed oxidative cross-coupling reaction of arylboronic acids with terminal alkynes. Journal of Organometallic Chemistry, 696(8), 1570-1573.

-

Aldol Condensations of Aldehydes and Ketones Catalyzed by Primary Amine on Water. (n.d.). Retrieved from [Link]

-

Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020, June 2). RSC Advances. Retrieved from [Link]

-

Efficient Palladium-Catalyzed Homocoupling Reaction and Sonogashira Cross-Coupling Reaction of Terminal Alkynes under Aerobic Conditions | The Journal of Organic Chemistry. (n.d.). Retrieved from [Link]

-

Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A. (2021, February 10). Retrieved from [Link]

-

Enantioselective Aldol Addition of Acetaldehyde to Aromatic Aldehydes Catalyzed by Proline-Based Carboligases - ACS Publications. (2020, January 28). Retrieved from [Link]

-

Synthesis of Substituted Quinolines from Arylamines and Aldehydes via Tandem Reaction Promoted by Chlorotrimethylsilane | Semantic Scholar. (2009, February 1). Retrieved from [Link]

-

Aldol Addition and Condensation Reactions - Master Organic Chemistry. (2022, April 14). Retrieved from [Link]

-

4-(HEX-1-YN-1-YL)BENZALDEHYDE - ChemBK. (2024, April 9). Retrieved from [Link]

Sources

- 1. html.rhhz.net [html.rhhz.net]

- 2. Palladium-Catalyzed Cross-Coupling Reaction of Bis(cyclopentadienyl)diaryltitaniums with Terminal Alkynes [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. 期刊界 All Journals 搜尽天下杂志 传播学术成果 专业期刊搜索 期刊信息化 学术搜索 [cnjournals.com]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

A Technical Guide to the Reactivity of the Aldehyde Group in 4-Hex-1-ynylbenzaldehyde

Abstract